3-cyclopropyl-1H-pyrazol-5-amine chemical properties
3-cyclopropyl-1H-pyrazol-5-amine chemical properties
An In-Depth Technical Guide to 3-Cyclopropyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives are integral to numerous approved drugs, demonstrating activities that span anti-inflammatory, anticancer, and antipsychotic applications.[2][3] Within this important class of heterocycles, aminopyrazoles serve as exceptionally versatile building blocks for creating complex molecular architectures.[1][4]
This guide focuses on a particularly significant member of this family: 3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9). This molecule uniquely combines the proven pharmacophoric properties of the aminopyrazole core with a cyclopropyl group—a small, conformationally constrained ring known to enhance metabolic stability, binding affinity, and cell permeability in drug candidates.[5] We will provide an in-depth exploration of its physicochemical properties, spectroscopic signature, primary synthesis methodologies, chemical reactivity, and its burgeoning role as a key intermediate in modern drug discovery programs.
Physicochemical and Spectroscopic Properties
The unique arrangement of the cyclopropyl ring and the aminopyrazole core imparts distinct properties to the molecule. A critical feature of aminopyrazoles is their existence as prototropic tautomers, which can influence their reactivity and biological interactions.[1]
Table 1: Core Physicochemical Properties of 3-cyclopropyl-1H-pyrazol-5-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 175137-46-9 | [6][7] |
| Molecular Formula | C₆H₉N₃ | [6] |
| Molecular Weight | 123.16 g/mol | [6][7] |
| IUPAC Name | 5-cyclopropyl-1H-pyrazol-3-amine | [6] |
| Density | 1.159 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.566 | [7] |
| Polar Surface Area | 54.7 Ų | [6] |
| XLogP3 | 0.4 | [6] |
| Appearance | Liquid |[7] |
Spectroscopic Profile (Predicted)
While specific spectra depend on experimental conditions, the structural features of 3-cyclopropyl-1H-pyrazol-5-amine allow for a reliable prediction of its key spectroscopic signatures.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The cyclopropyl group will present as two multiplets in the upfield region (approx. 0.6-1.0 ppm) for the CH₂ protons and a multiplet further downfield (approx. 1.5-1.9 ppm) for the CH proton. The lone proton on the pyrazole ring (C4-H) would appear as a singlet around 5.4-5.8 ppm. The protons of the primary amine (-NH₂) and the pyrazole N-H would likely appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the two distinct carbons of the cyclopropyl ring (one CH and one CH₂), typically below 20 ppm. The three carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the amino group (C5) and the cyclopropyl group (C3) appearing at the lower field compared to the C4 carbon.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong N-H stretching bands for the primary amine and the ring N-H in the 3200-3400 cm⁻¹ region. C-H stretching from the cyclopropyl and pyrazole rings would appear around 2900-3100 cm⁻¹. The spectrum would also show C=N and N-H bending vibrations in the 1500-1650 cm⁻¹ region.
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Mass Spectrometry : The electron ionization mass spectrum will prominently display the molecular ion (M⁺) peak at m/z = 123.
Synthesis Methodologies
The synthesis of 3(5)-aminopyrazoles is a well-established field, primarily relying on the condensation of a hydrazine source with a 1,3-dielectrophilic precursor containing a nitrile group.[9][10] The most common and efficient route to 3-cyclopropyl-1H-pyrazol-5-amine follows this classic pathway.
Primary Synthetic Route: Condensation of β-Ketonitrile with Hydrazine
This method involves the reaction of a cyclopropyl-substituted β-ketonitrile with hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.[9][10]
Caption: General workflow for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Objective: To synthesize 3-cyclopropyl-1H-pyrazol-5-amine from 3-cyclopropyl-3-oxopropanenitrile.
Materials:
-
3-Cyclopropyl-3-oxopropanenitrile
-
Hydrazine hydrate (64% solution)
-
Ethanol
-
Hydrochloric acid (for pH adjustment/product isolation if needed)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature (or as its hydrochloride salt).
-
Causality and Trustworthiness: This protocol is self-validating. The use of hydrazine hydrate provides the N-N backbone essential for the pyrazole ring.[9] Ethanol is a common polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization. The work-up procedure is standard for isolating a moderately polar amine product from an aqueous reaction mixture. Monitoring by TLC ensures that the reaction is driven to completion, maximizing yield and minimizing impurities.
Chemical Reactivity and Derivatization
3-Cyclopropyl-1H-pyrazol-5-amine possesses multiple reactive sites, making it a powerful synthon for building diverse chemical libraries.[4] Its reactivity is dominated by the nucleophilicity of the exocyclic 5-amino group and the endocyclic ring nitrogens.
Caption: Key reaction pathways for 3-cyclopropyl-1H-pyrazol-5-amine.
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N-Acylation and Sulfonylation: The exocyclic 5-amino group readily reacts with acyl halides or sulfonyl halides to form stable amide and sulfonamide derivatives, respectively. This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.[11]
-
N-Arylation: The pyrazole ring nitrogen can be arylated using transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), providing access to N1-aryl pyrazoles.[9] These derivatives are prevalent in kinase inhibitors and other targeted therapies.
-
Condensation to Fused Systems: Acting as a C,N-binucleophile, the molecule reacts with 1,3-dielectrophiles like β-diketones or β-ketoesters to construct fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[4][9][10] This reaction is a powerful tool for generating molecular complexity in a single step.
Metabolic Bioactivation Considerations
For drug development professionals, understanding a molecule's metabolic fate is critical. Research on related aminopyrazoles suggests a potential for in vitro bioactivation. The proposed mechanism involves cytochrome P450-mediated oxidation of the aminopyrazole to a reactive imine intermediate, which can then be trapped by nucleophiles like glutathione.[12] This metabolic pathway is a crucial consideration during preclinical safety assessments.
Caption: Proposed bioactivation pathway for aminopyrazoles.
Applications in Medicinal Chemistry and Drug Discovery
The 3-cyclopropyl-1H-pyrazol-5-amine scaffold is a valuable starting point for the synthesis of potent and selective therapeutic agents. The aminopyrazole core often serves as an effective hinge-binding motif in kinase inhibitors, while the cyclopropyl group can occupy hydrophobic pockets and improve pharmacokinetic properties.[5][13]
Table 2: Therapeutic Targets and Applications of 3-cyclopropyl-1H-pyrazol-5-amine Derivatives
| Therapeutic Area | Target Class | Example Application / Rationale | References |
|---|---|---|---|
| Oncology | Protein Kinases | Building block for inhibitors of CDKs, Aurora kinases, etc. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore. | [13] |
| Oncology | Various | Derivatives have shown antiproliferative activity against breast cancer cell lines. Patented as potential antitumor agents. | [11][14] |
| Metabolic Disease | Cannabinoid Receptors | The cyclopropyl-pyrazole motif is a key feature in potent CB1 receptor antagonists developed for anti-obesity applications. | [5] |
| Inflammatory Disease | Various | The aminopyrazole scaffold is found in numerous anti-inflammatory agents, including COX-2 inhibitors. | [1][15] |
| Infectious Disease | Various | Pyrazole derivatives have been investigated for antimicrobial and antifungal properties. |[15][16] |
Conclusion
3-Cyclopropyl-1H-pyrazol-5-amine is more than a simple heterocyclic amine; it is a highly functionalized and strategically designed building block for modern medicinal chemistry. Its robust and scalable synthesis, combined with its versatile reactivity, allows for the efficient generation of diverse and complex molecular scaffolds. The proven success of the aminopyrazole core as a pharmacophore, enhanced by the favorable properties of the cyclopropyl moiety, positions this compound as a critical intermediate in the development of next-generation therapeutics targeting a wide range of human diseases. Its continued exploration is certain to unlock new and valuable chemical matter for researchers, scientists, and drug development professionals.
References
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ACS Publications. Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology. Available from: [Link].
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ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Available from: [Link].
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